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Compound of Interest

Compound Name: TAN-452

Cat. No.: B611147 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and

pharmacological profile of TAN-452, a potent and selective peripherally acting δ-opioid receptor

(DOR) antagonist. All quantitative data is presented in structured tables for ease of

comparison, and detailed methodologies for key experiments are provided. Signaling pathways

and experimental workflows are illustrated using Graphviz diagrams to facilitate understanding.

Chemical Structure and Properties
TAN-452, with the IUPAC name Ethyl (4bS,8R,8aS,14bR)-7-

(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-1,8a-dihydroxy-4,8-methanobenzofuro[2,3-

a]pyrido[4,3-b]carbazole-12-carboxylate, is a derivative of naltrindole.[1] Its chemical structure

and key properties are summarized below.

Table 1: Chemical and Physical Properties of TAN-452
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Property Value Reference

CAS Number 892039-23-5 [2]

Molecular Formula C29H30N2O5 [2]

Molecular Weight 486.57 g/mol [2]

Appearance Solid powder [2]

Solubility Soluble in DMSO

Storage

Short term (days to weeks) at

0 - 4 °C; Long term (months to

years) at -20 °C

Biological Activity
TAN-452 is a potent and selective peripherally acting δ-opioid receptor antagonist. Its binding

affinities (Ki) and antagonist activities (Kb) for human μ (hMOR), δ (hDOR), and κ (hKOR)

opioid receptors have been determined through in vitro assays.

Table 2: In Vitro Biological Activity of TAN-452

Receptor
Binding Affinity (Ki,
nM)

Antagonist Activity
(Kb, nM)

Reference

hDOR 0.47 ± 0.09 0.21 ± 0.06

hKOR 5.31 ± 1.80 7.18 ± 0.75

hMOR 36.56 ± 1.48 9.43 ± 0.58

In vivo studies have demonstrated the ability of TAN-452 to attenuate morphine-induced side

effects without significantly affecting its analgesic properties, highlighting its peripheral action

and low brain penetrability.

Table 3: In Vivo Activity of TAN-452
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Activity Animal Model
Route of
Administration

ED50 (mg/kg) Reference

Anti-emetic Ferret p.o. <1.0

s.c. <0.3

Anti-constipation Rat p.o. 9.45

s.c. 0.52

Anti-analgesic Rat p.o. >300

s.c. >30

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.

Representative Synthesis of TAN-452
While a specific, detailed synthesis protocol for TAN-452 is not publicly available, a

representative synthesis can be proposed based on the well-established synthesis of

naltrindole and its derivatives. The key step is the Fischer indole synthesis.

Materials:

Naltrexone hydrochloride

Phenylhydrazine hydrochloride

Acetic anhydride

2,2,2-trichloroethyl chloroformate (Troc-Cl)

Zinc dust

Ammonium chloride

Ethyl acrylate
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(Cyclopropylmethyl)bromide

Various solvents (e.g., acetic acid, methanol, THF, DMF) and reagents for purification.

Procedure:

Fischer Indole Synthesis: Naltrexone hydrochloride is reacted with phenylhydrazine

hydrochloride in a suitable solvent such as acetic acid to form naltrindole (NTI).

Protection of Phenolic Hydroxyl Groups: The hydroxyl groups of NTI are protected, for

example, by acetylation with acetic anhydride to yield the diacetate derivative.

N-Demethylation and Protection: The N-methyl group is removed and the resulting

secondary amine is protected, for instance, with a Troc group by reacting with Troc-Cl.

Introduction of the Ethyl Carboxylate Group: The indole ring is functionalized with an ethyl

carboxylate group, potentially through a Heck reaction or other palladium-catalyzed cross-

coupling reactions with ethyl acrylate.

N-Alkylation: The protecting group on the nitrogen is removed, and the resulting amine is

alkylated with (cyclopropylmethyl)bromide to introduce the cyclopropylmethyl group.

Deprotection: The protecting groups on the phenolic hydroxyls are removed to yield the final

product, TAN-452.

Purification: The final compound is purified by column chromatography and characterized by

spectroscopic methods (e.g., NMR, Mass Spectrometry).

Opioid Receptor Radioligand Binding Assay
This protocol describes a competitive displacement assay to determine the binding affinity (Ki)

of TAN-452 for opioid receptors.

Materials:

Membrane preparations from cells expressing recombinant human μ, δ, or κ opioid

receptors.
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Radioligand (e.g., [3H]-diprenorphine).

TAN-452 at various concentrations.

Naloxone (for determining non-specific binding).

Binding buffer (50 mM Tris-HCl, pH 7.4).

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

Glass fiber filters (GF/C).

Scintillation cocktail and counter.

Procedure:

Incubation: In a 96-well plate, incubate the cell membranes (20-40 µg protein) with a fixed

concentration of radioligand (e.g., 0.2 nM [3H]-diprenorphine) and varying concentrations of

TAN-452 for 60 minutes at room temperature. Total binding is measured in the absence of a

competing ligand, and non-specific binding is determined in the presence of a high

concentration of naloxone (e.g., 10 µM).

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell

harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound

radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and

measure the radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. The IC50 value (the concentration of TAN-452 that inhibits 50% of the specific

binding of the radioligand) is determined by non-linear regression analysis. The Ki value is

then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay
This assay measures the ability of TAN-452 to antagonize agonist-stimulated G-protein

activation.
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Materials:

Membrane preparations from cells expressing recombinant human μ, δ, or κ opioid

receptors.

[35S]GTPγS.

A standard opioid agonist (e.g., DAMGO for MOR, DPDPE for DOR, U-50,488 for KOR).

TAN-452 at various concentrations.

GDP.

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

Glass fiber filters (GF/C).

Scintillation cocktail and counter.

Procedure:

Pre-incubation: Pre-incubate the cell membranes with the opioid agonist and varying

concentrations of TAN-452 for 15 minutes at 30°C in the assay buffer containing GDP.

Initiation of Reaction: Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.05 nM) and

incubate for 60 minutes at 30°C.

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters

and wash with ice-cold buffer.

Scintillation Counting: Measure the bound radioactivity as described for the radioligand

binding assay.

Data Analysis: The antagonist activity (Kb) of TAN-452 is determined by analyzing the

concentration-dependent inhibition of agonist-stimulated [35S]GTPγS binding.

In Vivo Assay: Morphine-Induced Emesis in Ferrets
This protocol evaluates the anti-emetic effect of TAN-452.
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Animals:

Male ferrets.

Procedure:

Acclimation: Acclimate the ferrets to the experimental conditions.

Drug Administration: Administer TAN-452 (or vehicle control) via the desired route (e.g., oral

or subcutaneous) at various doses.

Induction of Emesis: After a set pre-treatment time, administer morphine (e.g., 0.5 mg/kg,

s.c.) to induce emesis.

Observation: Observe the animals for a defined period (e.g., 2 hours) and record the number

of retches and vomits.

Data Analysis: Calculate the ED50 value, which is the dose of TAN-452 that reduces the

number of emetic episodes by 50%.

In Vivo Assay: Morphine-Induced Inhibition of Small
Intestinal Transit in Rats
This protocol assesses the ability of TAN-452 to counteract opioid-induced constipation.

Animals:

Male rats (e.g., Sprague-Dawley).

Procedure:

Fasting: Fast the rats overnight with free access to water.

Drug Administration: Administer TAN-452 (or vehicle control) at various doses.

Morphine Administration: After a pre-treatment period, administer morphine (e.g., 3 mg/kg,

s.c.) to inhibit gastrointestinal transit.
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Charcoal Meal: Administer a charcoal meal (e.g., 10% charcoal in 5% gum arabic) orally.

Measurement of Transit: After a specific time (e.g., 30 minutes), euthanize the rats, and

measure the distance traveled by the charcoal meal in the small intestine.

Data Analysis: Calculate the percentage of inhibition of transit for each group and determine

the ED50 value of TAN-452.

Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways

and experimental workflows discussed in this guide.
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Caption: General signaling pathway of opioid receptor activation.
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Caption: Workflow for the radioligand binding assay.
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Caption: Workflow for the [35S]GTPγS functional assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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